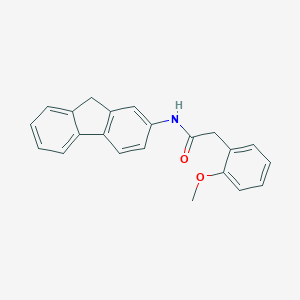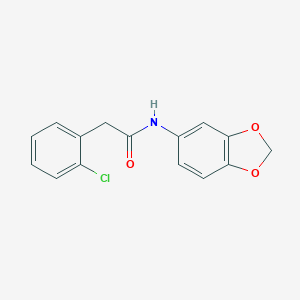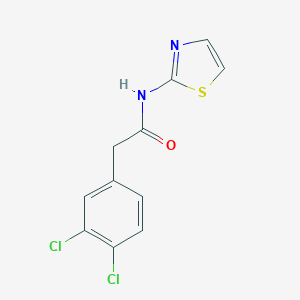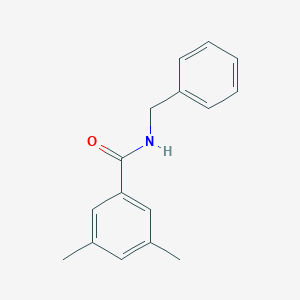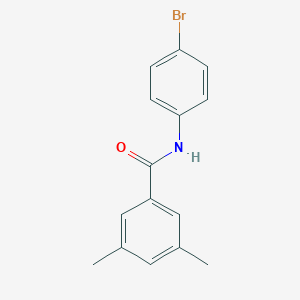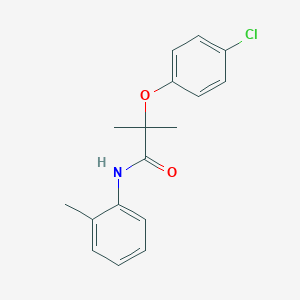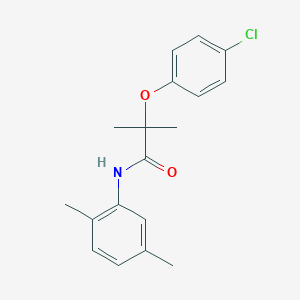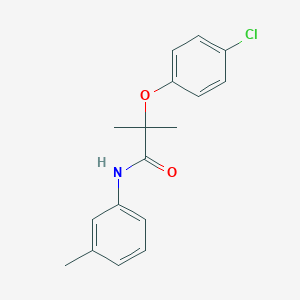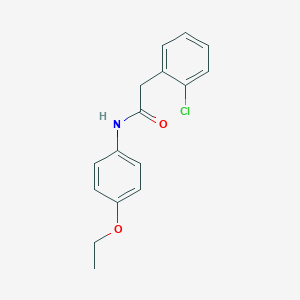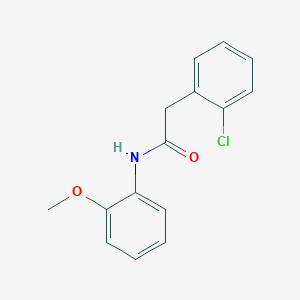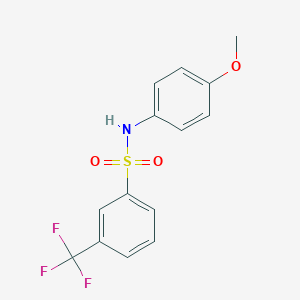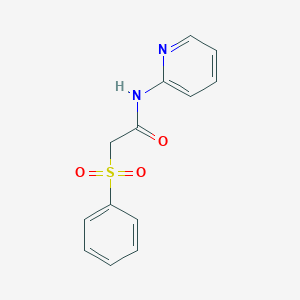
2-(phenylsulfonyl)-N-2-pyridinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(phenylsulfonyl)-N-2-pyridinylacetamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as PSAP and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
PSAP has been found to have potential applications in various fields of scientific research. It has been studied as a potential anti-inflammatory agent, as well as a potential treatment for cancer and neurodegenerative diseases. PSAP has also been studied for its potential use in the treatment of diabetes and metabolic disorders.
Mécanisme D'action
The mechanism of action of PSAP is not fully understood, but it has been suggested that it may act as an inhibitor of enzymes involved in inflammation and cancer cell growth. PSAP has been found to inhibit the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators. PSAP has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PSAP has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro. PSAP has also been found to reduce inflammation in animal models of inflammation. In addition, PSAP has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PSAP in lab experiments is its high purity and stability. PSAP is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using PSAP in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on PSAP. One area of research is the development of more potent and selective PSAP analogs for use as anti-inflammatory and anti-cancer agents. Another area of research is the investigation of the potential use of PSAP in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of PSAP and its potential applications in the treatment of metabolic disorders.
Méthodes De Synthèse
The synthesis of PSAP involves the reaction of 2-pyridinecarboxamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain PSAP in high yield and purity.
Propriétés
Nom du produit |
2-(phenylsulfonyl)-N-2-pyridinylacetamide |
|---|---|
Formule moléculaire |
C13H12N2O3S |
Poids moléculaire |
276.31 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C13H12N2O3S/c16-13(15-12-8-4-5-9-14-12)10-19(17,18)11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16) |
Clé InChI |
WBMAWMWOMYDFGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=N2 |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=N2 |
Solubilité |
41.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



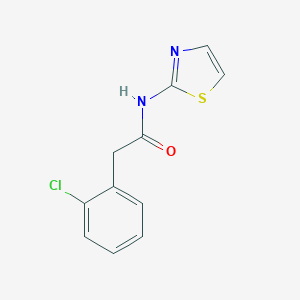
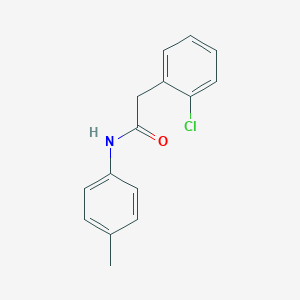
![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)
